AC-Leu-NH2

描述

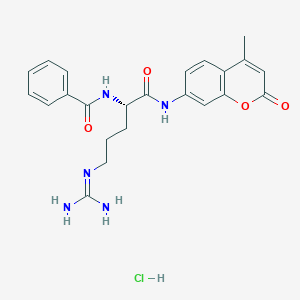

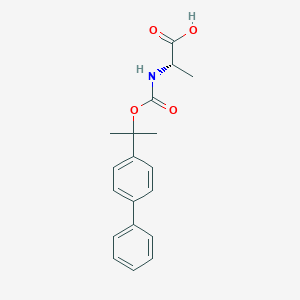

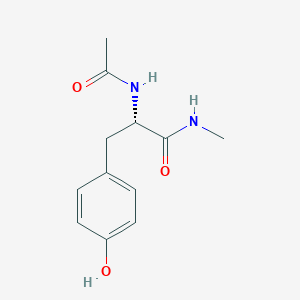

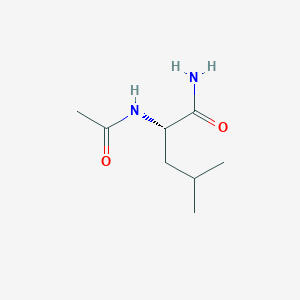

AC-Leu-NH2, also known as N-acetyl-L-leucine amide or (2S)-2-acetamido-4-methylpentanamide, is a chemical compound with the molecular formula C8H16N2O2 . It is used in various biochemical applications .

Molecular Structure Analysis

AC-Leu-NH2 has a molecular weight of 172.22 g/mol . Its molecular structure consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 .

科学研究应用

酶促合成优化:AC-Leu-NH2及相关肽已在酶促合成优化的背景下进行研究。例如,在反转胶囊中对Ac-Phe-Leu-NH2的酶促合成研究发现了高肽产率的最佳条件,突出了参数如pH和共表面活性剂浓度(Jorba et al., 1992)的影响。

肽类似物抑制剂设计:AC-Leu-NH2衍生物被纳入HIV-1蛋白酶的肽类抑制剂中,展示了环肽类似物在治疗应用中的潜力(Abbenante et al., 1995)。

二级结构分析:使用光谱学和计算方法分析含有AC-Leu-NH2的肽的二级结构结合基序。这项研究对于理解药物设计中的肽构象具有重要意义(Fricke et al., 2007)。

HIV-1蛋白酶研究:类似于AC-Leu-NH2的肽已被用于研究HIV-1蛋白酶的动力学,有助于抗HIV药物的开发(Hyland et al., 1991)。

离子通道形成:已对AC-Leu-NH2类似物进行研究,以了解它们在脂质双分子层中形成离子通道的能力,这在抗菌肽和细胞膜相互作用研究中具有相关性(Anzai et al., 1991)。

N-糖基化研究:使用AC-Leu-NH2衍生物探索N-糖基化过程,增进了我们对蛋白质修饰及其在各种疾病和生物技术应用中的意义的理解(Welply et al., 1983)。

前激素转化酶抑制剂:对肽组合库的研究已确定AC-Leu-NH2含肽作为前激素转化酶的潜在抑制剂,这在前体蛋白的加工中具有重要意义(Apletalina et al., 1998)。

作用机制

Target of Action

AC-Leu-NH2 is a derivative of leucine, an amino acid that plays a crucial role in various biological processes. The primary targets of AC-Leu-NH2 are likely to be similar to those of leucine, which include the mTORC1 (mechanistic target of rapamycin complex 1) and LAT1 (L-type amino acid transporter 1) . These targets play significant roles in protein synthesis and cellular uptake, respectively .

Mode of Action

The activation of mTORC1 by AC-Leu-NH2, similar to leucine, is a two-step process. First, the compound is taken up by cells via LAT1 . Following cellular uptake, AC-Leu-NH2 interacts with its targets, leading to the activation of mTORC1 . This activation triggers a variety of effector mechanisms, including protein synthesis and modulation of gene expression .

Biochemical Pathways

AC-Leu-NH2, like leucine, affects several biochemical pathways. It has implications in various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The substance P/neurokinin-1 receptor (SP/NK1R) system, which is involved in cancer development and progression, is also activated by this compound .

Pharmacokinetics

It’s reasonable to assume that, like leucine, it would have good bioavailability due to its uptake via lat1

Result of Action

The activation of mTORC1 by AC-Leu-NH2 leads to various molecular and cellular effects. These include stimulation of protein synthesis, modulation of gene expression, and involvement in various steps of carcinogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AC-Leu-NH2. For instance, climatic factors can regulate the assembly processes of microbial communities in desert soil, which could potentially impact the action of AC-Leu-NH2

属性

IUPAC Name |

(2S)-2-acetamido-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPXQAHAQREGGN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937178 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Leu-NH2 | |

CAS RN |

16624-68-3 | |

| Record name | N-Acetyl-D-leucineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。